![molecular formula C37H35ClN5O7PS B12430319 [(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye múltiples unidades de indol y benzo[e]indol, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato implica múltiples pasos, incluida la formación de intermediarios de indol y benzo[e]indol. Las condiciones de reacción suelen requerir el uso de reactivos y catalizadores específicos para garantizar la formación correcta del producto deseado. Los reactivos comunes incluyen agentes clorometilantes, derivados de indol y agentes fosforilantes.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para lograr escalabilidad y rentabilidad. Esto puede incluir el uso de reactores de flujo continuo y otras técnicas avanzadas para mejorar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
[(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo clorometil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del compuesto, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, [(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato se estudia por sus propiedades estructurales únicas y su reactividad. Sirve como un compuesto modelo para comprender reacciones y mecanismos orgánicos complejos.
Biología
En biología, este compuesto se puede utilizar para estudiar procesos e interacciones celulares debido a su potencial bioactividad. Los investigadores investigan sus efectos en varias vías biológicas y su potencial como agente terapéutico.
Medicina
En medicina, se exploran las posibles propiedades terapéuticas del compuesto. Se puede investigar su capacidad para interactuar con dianas moleculares específicas, ofreciendo posibilidades para el desarrollo de fármacos.
Industria
En la industria, las propiedades únicas del compuesto se pueden aprovechar para el desarrollo de nuevos materiales o procesos químicos. Su reactividad y estabilidad lo convierten en un candidato para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de [(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en las vías biológicas. Las dianas moleculares y las vías exactas involucradas dependen del contexto específico de su aplicación.
Comparación Con Compuestos Similares
Compuestos similares
- [(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato
- [(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato
Unicidad
La unicidad de [(1S)-1-(clorometil)-3-[5-[[5-[(4-metil-4-sulfanilpentanoil)amino]-1H-indol-2-carbonil]amino]-1H-indol-2-carbonil]-1,2-dihidrobenzo[e]indol-5-il] dihidrógeno fosfato radica en su estructura compleja y la presencia de múltiples unidades de indol y benzo[e]indol
Propiedades
Fórmula molecular |
C37H35ClN5O7PS |
|---|---|
Peso molecular |
760.2 g/mol |
Nombre IUPAC |
[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C37H35ClN5O7PS/c1-37(2,52)12-11-33(44)39-23-7-9-27-20(13-23)15-29(41-27)35(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)43-19-22(18-38)34-26-6-4-3-5-25(26)32(17-31(34)43)50-51(47,48)49/h3-10,13-17,22,41-42,52H,11-12,18-19H2,1-2H3,(H,39,44)(H,40,45)(H2,47,48,49)/t22-/m1/s1 |
Clave InChI |
ZINJYGJHAXFIKG-JOCHJYFZSA-N |
SMILES isomérico |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)S |
SMILES canónico |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


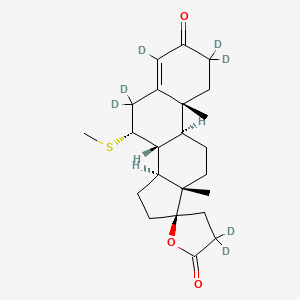
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)

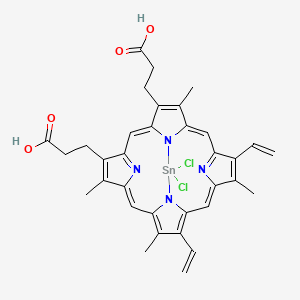
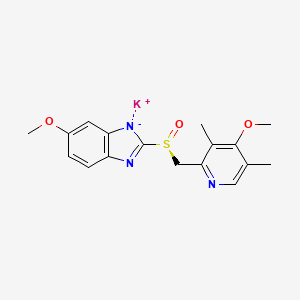

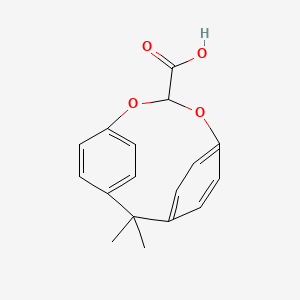
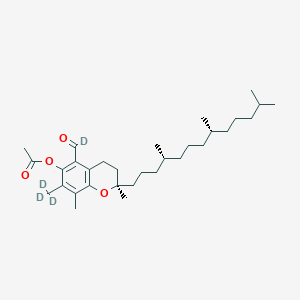
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
